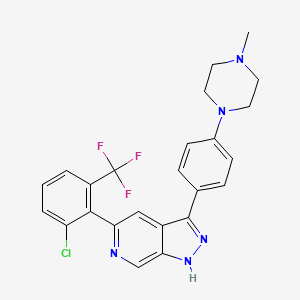
A|A42-IN-1 (free base)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A|A42-IN-1 (free base): is an orally active, high brain exposure γ-secretase modulator. This compound is known for its ability to significantly reduce amyloid beta 42 levels in the brain, making it a promising candidate for the treatment of Alzheimer’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of A|A42-IN-1 (free base) involves the preparation of N-ethylpyridine-2-carboxamide derivatives. The specific synthetic routes and reaction conditions are detailed in the literature, but generally involve the use of organic solvents and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production methods for A|A42-IN-1 (free base) are not widely documented, but typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations .
Análisis De Reacciones Químicas
Types of Reactions: A|A42-IN-1 (free base) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
A|A42-IN-1 (free base) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying γ-secretase modulation and its effects on amyloid beta 42 levels.
Biology: Investigated for its potential to modulate cellular signaling pathways and reduce amyloid beta 42 levels in neuronal cells.
Medicine: Explored as a potential therapeutic agent for the treatment of Alzheimer’s disease due to its ability to reduce amyloid beta 42 levels in the brain.
Mecanismo De Acción
A|A42-IN-1 (free base) exerts its effects by modulating the activity of γ-secretase, an enzyme involved in the production of amyloid beta 42. By inhibiting γ-secretase, A|A42-IN-1 (free base) reduces the production of amyloid beta 42, thereby potentially mitigating the pathological effects associated with Alzheimer’s disease. The molecular targets and pathways involved include the amyloid precursor protein and the γ-secretase complex .
Comparación Con Compuestos Similares
Aftin-4: Another γ-secretase modulator that increases amyloid beta 42 production.
DAPT: A γ-secretase inhibitor that reduces amyloid beta 42 production.
Semagacestat: A γ-secretase inhibitor investigated for its potential to treat Alzheimer’s disease
Uniqueness: A|A42-IN-1 (free base) is unique due to its high brain exposure and potent reduction of amyloid beta 42 levels, making it a promising candidate for Alzheimer’s disease research and potential therapy .
Propiedades
Fórmula molecular |
C29H26N4O2 |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
N-ethyl-5-[2-methyl-8-[(4-phenylphenyl)methoxy]imidazo[1,2-a]pyridin-3-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C29H26N4O2/c1-3-30-29(34)25-16-15-24(18-31-25)27-20(2)32-28-26(10-7-17-33(27)28)35-19-21-11-13-23(14-12-21)22-8-5-4-6-9-22/h4-18H,3,19H2,1-2H3,(H,30,34) |
Clave InChI |
VNNXRQLFCKSSMH-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=NC=C(C=C1)C2=C(N=C3N2C=CC=C3OCC4=CC=C(C=C4)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide](/img/structure/B12421786.png)









